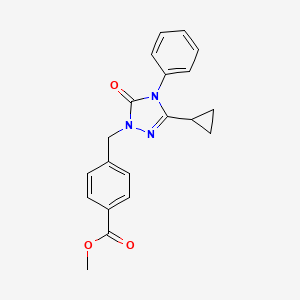

methyl 4-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate

Description

Methyl 4-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and a methyl benzoate moiety linked via a methylene bridge. This structure is synthesized through multi-step reactions, typically involving cyclocondensation of hydrazides with nitriles or isocyanates, followed by esterification .

Crystallographic characterization of such compounds often relies on software like SHELX for structure refinement and WinGX for data processing . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding physicochemical properties.

Properties

IUPAC Name |

methyl 4-[(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-26-19(24)16-9-7-14(8-10-16)13-22-20(25)23(17-5-3-2-4-6-17)18(21-22)15-11-12-15/h2-10,15H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFLMMYCNSNPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a broad range of biological and pharmacological activities.

Mode of Action

For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biochemical Pathways

For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Biological Activity

Methyl 4-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 349.39 g/mol

- Structural Features : The structure includes a benzoate moiety, a cyclopropyl group, and a triazole ring, which contribute to its biological activity.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer potential, derivatives of triazole compounds are known for their antifungal and antibacterial properties. Preliminary studies have shown that this compound may exhibit similar activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

These results indicate the compound's potential as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

- Enzyme Inhibition : The triazole ring may interact with enzymes involved in critical metabolic pathways.

- Receptor Binding : The compound might bind to specific receptors involved in cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound on MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with the compound significantly increased the percentage of apoptotic cells compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

A closely related compound, ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate (), differs in two key substituents:

Triazole substituent : The cyclopropyl group (C₃H₅) in the target compound is replaced by an ethyl group (C₂H₅).

Ester group : The methyl ester (COOCH₃) is substituted with an ethyl ester (COOC₂H₅).

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Cyclopropyl vs. This may influence melting points (expected higher for the cyclopropyl variant) and solubility in polar solvents .

- Ester Group Effects : The methyl ester (target) has lower molecular weight and slightly higher polarity than the ethyl ester (analogue), which could improve aqueous solubility but reduce lipid membrane permeability.

Research Findings and Methodological Considerations

- Synthesis Challenges : Introducing the cyclopropyl group requires specialized reagents (e.g., cyclopropane derivatives), whereas ethyl groups are more straightforward to incorporate .

- Crystallography Workflows : SHELX remains the gold standard for refining such structures, but WinGX and ORTEP-3 streamline data processing and visualization .

- Thermal Analysis : Differential scanning calorimetry (DSC) of the ethyl analogue revealed a melting point of ~160–162°C ; the target compound’s melting point is expected to be higher due to cyclopropyl-induced rigidity.

Q & A

Q. What synthetic strategies are optimal for preparing methyl 4-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate, and how can reaction conditions be optimized?

Answer:

- Core Method : The compound likely derives from a multi-step synthesis involving cyclization of 1,2,4-triazole precursors. A general approach involves refluxing a substituted benzaldehyde with a triazole derivative (e.g., 4-amino-3,5-disubstituted-1,2,4-triazole) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .

- Optimization Tips :

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Primary Techniques :

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., cyclopropyl, phenyl, and ester groups).

- X-ray Crystallography : For unambiguous confirmation of the triazole ring geometry and substituent spatial arrangement. For similar triazole derivatives, monoclinic crystal systems (e.g., ) with unit cell parameters have been reported .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the acidic/basic properties of the triazole ring in this compound?

Answer:

-

Methodology : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using 0.05 M tetrabutylammonium hydroxide (TBAH).

-

Key Data :

Solvent Half-Neutralization Potential (mV) pKa Isopropyl alcohol 450–470 8.2 DMF 390–410 6.8 - Interpretation : Polar aprotic solvents (e.g., DMF) stabilize deprotonated forms, lowering pKa values. Electron-withdrawing groups (e.g., cyclopropyl) enhance acidity .

Q. What experimental designs are suitable for investigating the environmental fate of this compound?

Answer:

- Framework : Adopt a tiered approach:

- Phase 1 (Lab) : Assess hydrolysis rates (pH 4–9 buffers, 25–50°C) and photodegradation (UV light, λ = 254 nm).

- Phase 2 (Microcosm) : Study biodegradation using soil/water systems with LC-MS/MS quantification.

- Phase 3 (Field) : Deploy randomized block designs with split-split plots to evaluate soil adsorption and bioaccumulation in model organisms .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Answer:

- Root-Cause Analysis :

- Purity Verification : Re-analyze batches via HPLC and mass spectrometry; impurities >5% can skew bioassay results.

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1% v/v).

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers across replicates .

Q. What computational methods are recommended to predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Workflow :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. ethyl) on activity using Hammett constants .

Q. How can regioselectivity challenges in triazole functionalization be addressed during synthesis?

Answer:

- Strategies :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer reactivity to the N1 position.

- Catalytic Control : Use Pd-mediated cross-coupling for selective C–H activation at the 5-oxo position.

- Kinetic Monitoring : Track reaction progress via in-situ IR to halt at the desired intermediate .

Methodological Notes

- Data Contradictions : Discrepancies in biological activity may arise from polymorphic forms. Characterize batches via PXRD to rule out crystal packing differences .

- Advanced Instrumentation : For mechanistic studies, combine stopped-flow UV-Vis (kinetics) with DFT calculations (Gaussian 16) to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.